

# An In-depth Technical Guide on the Therapeutic Potential of SAGE-547 (Brexanolone)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334 Get Quote

A note on the nomenclature: Initial searches for "ENMD-547" did not yield a therapeutic agent with a significant clinical development profile. The prefix "ENMD" is associated with CASI Pharmaceuticals, whose pipeline includes compounds like ENMD-2076. A compound with the CAS number 644961-61-5 is sold by some chemical suppliers as "ENMD 547" and is described in early preclinical literature as ENMD-1068, a PAR-2 antagonist with anti-inflammatory potential. However, its development appears to have been discontinued. Given the extensive public data available for a similarly named compound, this guide will focus on SAGE-547 (brexanolone), a well-documented therapeutic agent, to fulfill the request for a comprehensive technical whitepaper.

## **Executive Summary**

Brexanolone, formerly known as SAGE-547, is a proprietary intravenous formulation of allopregnanolone, a neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1] Developed by Sage Therapeutics, it is the first and only FDA-approved treatment specifically for postpartum depression (PPD), a serious and potentially life-threatening mood disorder.[2] Clinical trials have demonstrated its capacity for rapid and significant reduction in depressive symptoms within a 60-hour infusion period.[3] This document provides a detailed overview of the therapeutic potential of brexanolone, including its mechanism of action, clinical trial data, and experimental protocols.

### **Mechanism of Action**







The pathophysiology of postpartum depression is thought to be linked to the dramatic fluctuations in reproductive hormones, such as progesterone and its metabolite allopregnanolone, after childbirth.[1] Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]

Brexanolone (exogenous allopregnanolone) enhances the inhibitory effects of GABA by binding to a site on the GABAA receptor distinct from the GABA binding site. This modulation increases the receptor's sensitivity to GABA, leading to an increased frequency and duration of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[4] This rapid restoration of inhibitory tone is believed to counteract the neuroexcitatory state associated with PPD.





Click to download full resolution via product page

Caption: Mechanism of action of Brexanolone at the GABAA receptor.



## **Clinical Efficacy**

The efficacy of brexanolone for the treatment of postpartum depression has been established in several randomized, double-blind, placebo-controlled trials.

### **Phase 2 Clinical Trial Data**

A Phase 2 study investigated the use of brexanolone in women with severe postpartum depression.[3]

Table 1: Key Efficacy Results from Phase 2 Trial[3]

| Efficacy Endpoint                                        | Brexanolone (n=10) | Placebo (n=11) | p-value |
|----------------------------------------------------------|--------------------|----------------|---------|
| Mean reduction in<br>HAM-D score from<br>baseline at 60h | 21.0 (SE 2.9)      | 8.8 (SE 2.8)   | 0.0075  |
| Remission at 60h<br>(HAM-D score ≤7)                     | 70% (7 of 10)      | 9% (1 of 11)   |         |

### **Phase 3 Clinical Trial Data**

Two pivotal Phase 3 studies (Study 202B and Study 202C) further evaluated the efficacy and safety of different doses of brexanolone in patients with moderate and severe PPD, respectively.

Table 2: Key Efficacy Results from Phase 3 Trials[2]



| Study      | Patient<br>Population | Endpoint                                           | Brexanolon<br>e 90 μg/kg/h | Brexanolon<br>e 60 μg/kg/h | Placebo |
|------------|-----------------------|----------------------------------------------------|----------------------------|----------------------------|---------|
| Study 202B | Severe PPD            | Mean change<br>from baseline<br>in HAM-D at<br>60h | -17.7                      | -                          | -14.0   |
| Study 202C | Moderate<br>PPD       | Mean change<br>from baseline<br>in HAM-D at<br>60h | -14.2                      | -                          | -12.0   |

## **Safety and Tolerability**

Across clinical trials, brexanolone was generally well-tolerated. The most common adverse events were headache, dizziness, and somnolence.[1] Due to the risk of excessive sedation or sudden loss of consciousness, brexanolone is administered in a healthcare setting where the patient can be continuously monitored.

Table 3: Common Adverse Events (Phase 2 Trial)[1]

| Adverse Event | Brexanolone (n=10) | Placebo (n=11) |
|---------------|--------------------|----------------|
| Dizziness     | 2                  | 3              |
| Somnolence    | 2                  | 0              |

# **Experimental Protocols Phase 2 Clinical Trial Protocol**

The following provides a summary of the methodology used in the Phase 2, double-blind, randomized, placebo-controlled trial of brexanolone for severe PPD.[3]

 Objective: To assess the efficacy, safety, and pharmacokinetics of brexanolone in adult women with severe postpartum depression.







- Patient Population: Female inpatients (≤6 months postpartum) with a diagnosis of severe
   PPD, defined by a Hamilton Rating Scale for Depression (HAM-D) total score of ≥26.
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either brexanolone or placebo.
- Intervention: A single, continuous 60-hour intravenous infusion of either brexanolone or a matching placebo.
- Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at the 60-hour time point.
- Follow-up: Patients were monitored for safety and efficacy for a period of 30 days postinfusion.





Click to download full resolution via product page

Caption: Workflow for the Phase 2 clinical trial of Brexanolone in PPD.

### **Conclusion and Future Directions**

SAGE-547 (brexanolone) represents a novel and mechanistically distinct therapeutic option for postpartum depression, offering rapid and significant symptom relief. Its development and approval mark a significant milestone in women's mental health. Future research may focus on the development of oral formulations to improve patient access and convenience, as well as exploring the potential of neuroactive steroids in other mood disorders. The unique, rapid-



acting profile of brexanolone underscores the therapeutic potential of targeting the GABAergic system for the treatment of depressive disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 2. m.biomart.cn [m.biomart.cn]
- 3. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has antiinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InvivoChem [invivochem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Therapeutic Potential of SAGE-547 (Brexanolone)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671334#what-is-the-therapeutic-potential-of-enmd-547]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com